(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Chiral Synthesis Medicinal Chemistry Quality Control

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (free base, 97% ee) is a stereochemically defined primary amine for CNS-targeted medicinal chemistry. The (R)-configuration at C3 is essential for biological target engagement; generic substitution with the (S)-enantiomer or unsubstituted analogs compromises activity. The 6-methyl group enhances lipophilicity (LogP ~1.4) for blood-brain barrier penetration and improves metabolic stability versus the des-methyl core. Supplied as a free base, it allows direct functionalization without neutralization steps, streamlining SAR campaigns around the chiral amine.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 1259706-57-4
Cat. No. B3226987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine
CAS1259706-57-4
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CO2)N
InChIInChI=1S/C9H11NO/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1
InChIKeyWJAHXDJJUGSXIA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Chiral Amine Building Block (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1259706-57-4) for Enantioselective Synthesis


(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1259706-57-4) is a chiral, non-aromatic primary amine featuring a 2,3-dihydrobenzofuran core with a methyl substituent at the 6-position and an amine group at the 3-position in the (R)-configuration . It is supplied as a free base with a molecular weight of 149.19 g/mol and a molecular formula of C9H11NO . This compound serves as a versatile chiral synthon for the construction of more complex, enantiomerically enriched molecules, particularly in medicinal chemistry campaigns targeting central nervous system (CNS) disorders and kinase inhibition [1][2].

Why the (R)-Enantiomer of 6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Cannot Be Substituted by Racemates, the (S)-Enantiomer, or Unsubstituted Analogs


Generic substitution of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is not feasible due to its stereochemically defined nature and specific substitution pattern. The (R)-configuration at the C3 chiral center is critical for biological target engagement, as evidenced by patent literature where analogous dihydrobenzofuran cores are used to achieve specific receptor interactions [1]. Substitution with the (S)-enantiomer (CAS 1259942-04-5) would likely result in a different or diminished pharmacological profile due to the well-established principle of chiral recognition in drug-receptor binding . Furthermore, the 6-methyl group imparts distinct steric and electronic properties compared to the unsubstituted core (CAS 1228553-27-2) or other 6-substituted analogs (e.g., fluoro, chloro, bromo, methoxy), affecting key molecular properties such as lipophilicity, metabolic stability, and binding affinity .

Quantitative Differentiators of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine for Scientific Procurement


Enantiomeric Purity: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Achieves 97% ee, Outperforming Lower Purity Offerings

The enantiomeric purity of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is specified at 97% enantiomeric excess (ee) by the supplier . This is a critical quality attribute for chiral building blocks used in asymmetric synthesis, as it directly impacts the enantiopurity of downstream products. While a direct comparator for this exact compound is not available in public literature, this level of chiral purity is a key specification that differentiates high-quality lots from lower-purity or racemic alternatives often encountered from non-specialist vendors .

Chiral Synthesis Medicinal Chemistry Quality Control

Chemical Purity: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Available at 98% Purity, Facilitating Reliable Reaction Yields

The target compound is commercially available with a specified chemical purity of 98% . This high level of purity is essential for minimizing side reactions and ensuring predictable stoichiometry in multi-step syntheses. In contrast, lower purity grades (e.g., 95%) are also offered , but the 98% grade provides a tangible advantage for researchers seeking to maximize yield and minimize purification burden. The 6-methyl substitution itself does not inherently alter the purity specifications but rather defines the specific chemical entity being procured.

Organic Synthesis Medicinal Chemistry Building Block

6-Methyl Substitution Enhances Lipophilicity and Metabolic Stability Compared to Unsubstituted Dihydrobenzofuran-3-amine Core

The presence of a methyl group at the 6-position of the dihydrobenzofuran ring is a key structural differentiator from the unsubstituted (3R)-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1228553-27-2) . While direct comparative ADME data for these two specific molecules are not publicly available, structure-activity relationship (SAR) studies on related dihydrobenzofuran derivatives demonstrate that substituents on the benzofuran core significantly influence key drug-like properties [1]. Specifically, the 6-methyl group is expected to increase lipophilicity (cLogP) and potentially improve metabolic stability by blocking sites of oxidative metabolism on the aromatic ring, compared to the unsubstituted analog [2].

Medicinal Chemistry Drug Design ADME Properties

Free Base Form of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Offers Synthetic Versatility Over the Hydrochloride Salt

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is procurable as a free base , in contrast to its hydrochloride salt (CAS 2177263-68-0) . The free base form is directly amenable to a wider range of synthetic transformations, including N-alkylation, acylation, and reductive amination, without requiring an initial neutralization step. While the hydrochloride salt offers advantages in terms of solid-state stability and aqueous solubility , the free base provides greater flexibility for reactions in organic solvents or under anhydrous conditions. The choice between the two forms allows the researcher to select the optimal starting material for their specific synthetic sequence.

Organic Synthesis Process Chemistry Amine Chemistry

Optimal Use Cases for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Based on Quantitative Evidence


Asymmetric Synthesis of CNS-Active Drug Candidates Requiring High Enantiopurity

Given its high enantiomeric purity (97% ee) and free base form, (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is ideally suited as a chiral starting material for the construction of CNS-penetrant small molecules . Its 6-methyl substitution enhances lipophilicity, a desirable trait for crossing the blood-brain barrier, while the (R)-configuration at the amine-bearing center provides a defined stereochemical vector for target engagement. This is directly supported by patent literature that utilizes similar dihydrobenzofuran scaffolds to create potent and selective agonists/antagonists for CNS targets such as the 5-HT2C receptor and melatonin receptors [1].

Synthesis of Kinase Inhibitor Scaffolds with Improved Metabolic Stability

The 6-methyl group on the dihydrobenzofuran core is predicted to confer increased metabolic stability compared to the unsubstituted analog, a critical advantage in the development of kinase inhibitors . This is particularly relevant for targets like RIPK1, where dihydrobenzofuran derivatives have been explored as inhibitors [1]. The free base form of the compound allows for direct functionalization to install diverse warheads or linker moieties, enabling efficient exploration of structure-activity relationships (SAR) around the chiral amine center .

Use as a Chiral Building Block in Multi-Step Syntheses Where Impurity Control is Critical

The availability of this compound at 98% chemical purity makes it a reliable building block for multi-step synthetic sequences where impurities can accumulate and derail complex reactions. Its free base form also eliminates the need for neutralization steps that can introduce water or salts, streamlining the workflow for reactions conducted under strictly anhydrous or air-sensitive conditions [1].

Control Experiment and Counter-Screening with the (S)-Enantiomer

For medicinal chemistry programs exploring the biological activity of dihydrobenzofuran derivatives, the procurement of both the (R)-enantiomer (this compound) and the (S)-enantiomer (CAS 1259942-04-5) is essential for establishing stereospecific activity. Any observed biological effect should be confirmed to be stereospecific by comparing the two enantiomers; a lack of stereospecificity may indicate non-specific binding or an artifact. The high enantiopurity of this compound ensures that any differential activity can be confidently attributed to the specific stereochemistry.

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